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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR)
for the potent and orally bioavailable peptoid hybrid CXCR7 modulator, designated as CXCR7
modulator 1 (also known as Compound 25). This document outlines the key chemical
modifications that led to its discovery, summarizes its binding and functional activities, and
provides detailed protocols for the principal assays used in its characterization.

Introduction to CXCR7 (ACKR3)

The C-X-C chemokine receptor type 7 (CXCRY7), also known as atypical chemokine receptor 3
(ACKR3), is a seven-transmembrane G protein-coupled receptor (GPCR). Unlike typical
GPCRs, CXCR7 does not primarily signal through G protein-mediated pathways. Instead, upon
binding its endogenous ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC), it predominantly
triggers the recruitment of B-arrestin.[1] This mechanism leads to receptor internalization and
activation of downstream signaling cascades, including the phosphorylation of Erk1/2.[1][2]

CXCRY7 plays a crucial role in various physiological and pathological processes, including cell
survival, migration, and adhesion.[2] Its expression is often upregulated in inflammatory
conditions and numerous cancers, making it an attractive therapeutic target.[2] The
development of potent and selective modulators for CXCR?7 is a key area of research for
potential treatments in oncology, immunology, and cardiovascular diseases.
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Development and Structural Activity Relationship
(SAR) of CXCR7 Modulator 1

CXCR7 modulator 1 (Compound 25) is a macrocyclic peptide-peptoid hybrid developed from a
moderately active hexapeptide lead compound (Compound 1). The optimization strategy
focused on improving CXCR7 binding affinity (Ki) and enhancing passive permeability (Papp)
to achieve oral bioavailability. The core of the SAR study involved systematic modifications at
key positions of the macrocyclic scaffold.

SAR Summary

The following tables summarize the quantitative data from the SAR studies that led to the
identification of Compound 25. Modifications focused on peptoid variations and substitutions at
the arginine and homohomophenylalanine (hhPhe) positions of the parent macrocycle.

Table 1. SAR of Peptoid Variations

o ] o Passive

Peptoid Side Chain CXCR?7 Binding .
Compound L . Permeability (Papp,

(R) Affinity (Ki, nM)

10-6 cmls)

1 H 2100 <1.0
2 N-CH2-(4-F-Ph) 4500 1.1
7 N-CHz-(3-pyridyl) 160 1.9
8 N-CHz-(2-thiazolyl) 120 1.8

Data sourced from Boehm, M. et al. (2017).

Table 2: SAR of Arginine and hhPhe Side-Chain Modifications
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Arg hhPhe CXCR7 Passive
Position Position Binding B-Arrestin Permeabilit
Compound e e L .. .
Modificatio Modificatio Affinity (Ki, ECso (nM) y (Papp,
n n nM) 10-6 cmls)
7 3-pyridyl hhPhe 160 160 1.9
19 2-thiazolyl hhPhe 9 49 1.9
20 2-thiazolyl Phe 100 120 6.5
25 (Modulator ) (S)-0-(4-F-
2-thiazolyl 9 15 6.2
1) Ph)-Et

Data sourced from Boehm, M. et al. (2017).

Key SAR Insights

The development from a weakly binding, non-permeable peptide into a potent, orally
bioavailable modulator was achieved through several key insights:

e Peptoid Incorporation: Introducing an N-linked peptoid functionality allowed for the
exploration of non-natural side chains, which was critical for modulating affinity and
physicochemical properties. Replacing the original arginine side chain with aromatic groups
like 3-pyridyl (Compound 7) significantly improved binding affinity.

e Potency Enhancement: Switching the 3-pyridyl group to a thiazole ring (Compound 19)
resulted in a greater than 15-fold improvement in binding potency (Ki = 9 nM), confirming a
favorable interaction.

» Permeability Optimization: While shortening the hhPhe side chain to Phenylalanine (Phe) in
Compound 20 improved permeability, it came at the cost of reduced potency.

» Balanced Profile: Compound 25 achieved the best overall balance. By retaining the potent
thiazole group and incorporating an (S)-a-(4-F-Ph)-Et side chain at the hhPhe position, it
maintained high binding affinity (Ki = 9 nM) and functional potency (ECso = 15 nM) while
achieving good passive permeability (Papp = 6.2 x 10-° cm/s). This balanced profile
ultimately led to an oral bioavailability of 18% in rats.
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Signaling and Logical Relationship Diagrams
CXCRY?7 Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by CXCR7 upon
ligand binding.
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Caption: CXCRY7 signaling is primarily mediated by B-arrestin recruitment, leading to MAPK
activation.

SAR Logical Progression

This diagram shows the logical progression of chemical modifications that led to the discovery
of CXCR7 Modulator 1.
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Caption: SAR progression from a low-affinity lead to a potent and permeable modulator.

Experimental Protocols

Detailed methodologies for the key assays used to characterize CXCR7 Modulator 1 are
provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to
displace a radiolabeled ligand from the receptor.
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Caption: Workflow for the CXCR7 radioligand competition binding assay.

Protocol:

 Membrane Preparation: Membranes are obtained from CHO-K1 cells overexpressing the
human CXCRY7 receptor. Tissues or cells are homogenized in a cold lysis buffer and
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centrifuged to pellet the membranes, which are then resuspended in an appropriate assay
buffer.

o Assay Setup: The assay is performed in a 96-well plate format. To each well, add:

o

Cell membranes containing CXCR?7.

[e]

A fixed concentration of radioligand ([*?°1]-CXCL12).

o

Varying concentrations of the unlabeled test compound (e.g., CXCR7 Modulator 1).

[¢]

Control wells for total binding (no competitor) and non-specific binding (excess unlabeled
ligand) are included.

 Incubation: Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the
binding to reach equilibrium.

« Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters
(e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce
non-specific binding. This step separates the membrane-bound radioligand from the free
radioligand.

e Washing: The filters are washed multiple times with ice-cold wash buffer to remove any
remaining unbound radioligand.

o Quantification: The radioactivity trapped on the filters is measured using a scintillation
counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined by fitting the data to a sigmoidal dose-
response curve. The ICso is then converted to a binding affinity constant (Ki) using the
Cheng-Prusoff equation.

B-Arrestin Recruitment BRET Assay

This functional assay measures the ability of a compound to act as an agonist by quantifying its
capacity to induce the recruitment of 3-arrestin to the CXCR7 receptor using Bioluminescence
Resonance Energy Transfer (BRET).
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Caption: Workflow for the B-arrestin recruitment BRET assay.

Protocol:

o Cell Preparation: HEK293 cells are transiently co-transfected with two plasmid constructs:

o A CXCRY7 receptor fused to a BRET donor, such as Renilla luciferase (e.g., CXCR7-
Rluc8).

o A B-arrestin protein fused to a BRET acceptor, such as Venus or Yellow Fluorescent
Protein (e.g., Venus-B-arrestin2).
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» Assay Plating: After allowing for protein expression (typically 24-48 hours), the transfected
cells are harvested and plated into white, 96-well microplates.

e Compound Addition: Serial dilutions of the test compound (agonist) are added to the wells,
and the plate is incubated for a short period (e.g., 5-15 minutes) at 37°C.

o Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to all wells.

« Signal Detection: The plate is immediately read on a microplate reader capable of
simultaneously detecting the light emission at two wavelengths—one corresponding to the
donor (e.g., ~480 nm for Rluc8) and one to the acceptor (e.g., ~530 nm for Venus).

o Data Analysis:

o The BRET ratio is calculated for each well as the ratio of light intensity from the acceptor
to the light intensity from the donor.

o Anincrease in the BRET ratio indicates that the agonist has brought the donor and
acceptor into close proximity via 3-arrestin recruitment.

o The concentration of the agonist that produces 50% of the maximal response (ECso) is
determined by plotting the BRET ratio against the log of the agonist concentration and
fitting the data to a sigmoidal dose-response curve.

Conclusion

The development of CXCR7 Modulator 1 (Compound 25) demonstrates a successful
structure-based design strategy, transforming a peptide lead with poor drug-like properties into
a potent and orally bioavailable modulator. The systematic incorporation of a peptoid moiety
and targeted side-chain modifications were crucial for balancing high binding affinity, functional
agonism, and passive permeability. The methodologies and SAR data presented in this guide
provide a comprehensive technical overview for researchers in the field of chemokine receptor
modulation and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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